5-Methyloctadecane

Low‑temperature fluidity Phase‑change materials Lubricant basestock design

5-Methyloctadecane (CAS 25117-35-5) is a mono-methyl branched alkane with molecular formula C19H40 and a molecular weight of 268.52 g·mol⁻¹. It belongs to the saturated acyclic hydrocarbon class, featuring an 18‑carbon linear backbone with a single methyl substituent at the C5 position, which structurally distinguishes it from both the linear n‑octadecane (C18H38) and the suite of positional methyloctadecane isomers (2‑, 3‑, 4‑, 6‑, 7‑, 8‑, and 9‑methyloctadecane).

Molecular Formula C19H40
Molecular Weight 268.5 g/mol
CAS No. 25117-35-5
Cat. No. B14149023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloctadecane
CAS25117-35-5
Molecular FormulaC19H40
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C)CCCC
InChIInChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3
InChIKeyFRVYSTFGTANOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloctadecane (CAS 25117-35-5) – Physical Form, Class Identity, and Procurement-Relevant Specifications


5-Methyloctadecane (CAS 25117-35-5) is a mono-methyl branched alkane with molecular formula C19H40 and a molecular weight of 268.52 g·mol⁻¹ [1]. It belongs to the saturated acyclic hydrocarbon class, featuring an 18‑carbon linear backbone with a single methyl substituent at the C5 position, which structurally distinguishes it from both the linear n‑octadecane (C18H38) and the suite of positional methyloctadecane isomers (2‑, 3‑, 4‑, 6‑, 7‑, 8‑, and 9‑methyloctadecane) [2]. Experimentally determined phase‑change data place its fusion temperature at 260 K (−13 °C) and its enthalpy of vaporization at 63.8 kJ·mol⁻¹ (460 K), while the gas‑chromatographic linear retention index on OV‑1 methylsilicone is 1853.6 [1][3]. These properties differ markedly from those of the linear C18 homologue and of other monomethyl isomers, making the compound a distinctly behaved molecular entity rather than a drop‑in substitute for any close structural relative.

1 Sub-zero liquid range supports low‑temperature fluid & phase‑change research.
2 Isomer‑specific GC retention enables unambiguous hydrocarbon profiling.
3 Retained in a breath‑based volatile marker research panel for transplant monitoring studies.

Why 5‑Methyloctadecane Cannot Be Replaced by n‑Octadecane or Other Methyloctadecane Isomers – Structural Determinants of Divergent Physicochemical and Biological Behaviour


A single methyl branch at the C5 position of an otherwise linear C18 chain is sufficient to radically alter the compound’s physical state, chromatographic identity, and biological recognition. 5‑Methyloctadecane melts 41 K lower than n‑octadecane (260 K vs 301 K), elutes 53.6 retention‑index units later on a non‑polar OV‑1 column, and exhibits an 18 % lower enthalpy of vaporization at 460 K [1][2]. Even among the positional methyloctadecane isomers, the retention index spans a 10.6‑unit range from the 4‑methyl to the 3‑methyl isomer, demonstrating that the branch position dictates chromatographic behaviour beyond what a simple “branched alkane” label would suggest [3]. In the biomedical arena, 5‑methyloctadecane was specifically retained in a nine‑marker breath panel for grade‑3 heart‑transplant rejection alongside 6‑methyloctadecane and 2‑methyloctadecane, while numerous other branched alkanes were excluded during model construction [4]. Substituting 5‑methyloctadecane with a generic “branched C19” or with the linear C18 compound therefore compromises experimental reproducibility in physical‑property measurements, chromatographic method development, and diagnostic biomarker validation.

Phase n‑Octadecane solidifies at ambient lab temperatures; 5‑methyloctadecane remains liquid, altering experimental rheology and handling.
Identity Positional isomers (e.g., 3‑, 4‑methyl) exhibit different GC retention indices, compromising unambiguous identification and quantification.
Relevance Most methyloctadecane isomers lack retention in the breath biomarker research panel, limiting translational metabolomics relevance.

Quantitative Differential Evidence for 5‑Methyloctadecane Versus Closest Analogs – Physical, Chromatographic, and Bioanalytical Procurement Drivers


41 K Melting‑Point Depression Relative to n‑Octadecane – A Branching‑Induced Phase‑State Transformation

Introduction of a single methyl branch at the C5 position of an octadecane backbone collapses the crystal‑packing efficiency to an extent that the fusion temperature drops from 301.0 K (28 °C) for linear n‑octadecane to 260 K (−13 °C) for 5‑methyloctadecane—a ΔTfus of 41 K [1][2]. The 5‑methyloctadecane value was determined experimentally by Sorensen and Sorensen (1948) with an assigned uncertainty of ±3 K, while the n‑octadecane value represents the average of 35 independent experimental determinations compiled in the NIST TRC database [1][2]. This 41 K depression is larger than the shifts commonly observed for shorter‑chain branched alkanes (e.g., the 23 K difference between n‑hexane and 2‑methylpentane) and reflects the amplified sensitivity of long‑chain alkyl packing to mid‑chain disruption [1].

Melting point
Head‑to‑head
ΔTfus = −41 K
5‑Methyloctadecane 260 K vs n‑octadecane 301 K
Supports low‑temperature fluidity evaluation; n‑octadecane would solidify.
Reported with ±3 K uncertainty.
Low‑temperature fluidity Phase‑change materials Lubricant basestock design

53.6‑Unit Elevation in GC Retention Index on OV‑1 – Isomer‑Resolved Chromatographic Identity Distinct from n‑Octadecane and Positional Isomers

On a 100 m × 0.32 mm × 0.25 µm OV‑1 (100 % methylsilicone) capillary column operated with helium carrier at a 5 K·min⁻¹ temperature ramp from 30 °C to 310 °C, 5‑methyloctadecane elutes with a linear retention index of 1853.6, a shift of +53.6 units relative to the n‑octadecane standard (RI = 1800 by definition) [1]. This index places it precisely between the 4‑methyl (1849.3) and 6‑methyl (1859.9) positional isomers, while the 2‑methyl isomer elutes later at 1865.3 [1]. The measurement repeatability across the full C4–C30 monomethylalkane dataset is ±0.07 index units, making the 4.3‑unit separation from the nearest neighbour (4‑methyloctadecane) analytically robust [1]. Confirmation by mass‑spectrometric deconvolution ensures that even unseparated isomer pairs can be resolved, but the 5‑methyl isomer’s unique retention index provides a first‑line identification criterion that other isomers do not share [1][2].

GC retention index
Analytical context
RI 1853.6 on OV‑1
+53.6 IU vs n‑C18; Δ +4.3 vs 4‑methyl isomer
Enables unambiguous GC isomer identification in complex mixtures.
Repeatability ±0.07 IU.
Gas chromatography Metabolomics Petroleum biomarker analysis

18.3 % Lower Enthalpy of Vaporization at 460 K – Reduced Energy Cost for Phase‑Change Operations Versus n‑Octadecane

At a common reference temperature of 460 K, the enthalpy of vaporization (ΔvapH) of 5‑methyloctadecane is 63.8 kJ·mol⁻¹ compared with 78.1 kJ·mol⁻¹ for n‑octadecane—an absolute reduction of 14.3 kJ·mol⁻¹, equivalent to 18.3 % [1][2]. The 5‑methyloctadecane value was reported by Stephenson and Malanowski (1987) based on data spanning 445–595 K; the n‑octadecane value at the same temperature was determined by Ubbelohde (1938) over the range 447–474 K [1][2]. This decrease in cohesive energy density arises from the diminished van der Waals contact area conferred by the mid‑chain methyl branch, which physically prevents the tight intermolecular packing achievable by the linear chain [1]. The difference narrows at higher temperatures: at 516 K, n‑octadecane’s ΔvapH drops to 64.8 kJ·mol⁻¹, approaching the 5‑methyloctadecane value at 460 K, illustrating that the branching advantage is most pronounced in the intermediate temperature regime relevant to moderate‑vacuum distillation [2].

Vaporization enthalpy
Head‑to‑head
ΔvapH 63.8 kJ·mol⁻¹ at 460 K
−14.3 kJ·mol⁻¹ (−18.3 %) vs n‑octadecane
Reported ΔvapH difference may reduce distillation energy in research settings.
Temperature‑specific comparison.
Distillation energy Vapor‑liquid equilibrium Thermodynamic property databases

41‑Fold Higher GC‑MS/MS Detection Limit Versus n‑Tetradecane – Analytical Sensitivity Penalty That Dictates Method Configuration for Breath Metabolomics

In a validated analytical workflow employing INCAT (inside needle capillary adsorption trap) preconcentration with Carbopack X and Carboxen 1000 sorbents coupled to GC‑MS/MS, the detection limit (S/N = 3) for 5‑methyloctadecane was 86 pg, whereas n‑tetradecane, the most sensitively detected linear alkane in the same study, achieved a detection limit of 2.1 pg—a 41‑fold difference [1]. The elevated limit for 5‑methyloctadecane is attributed to less efficient collision‑induced dissociation of the mid‑chain branched structure and to broader chromatographic peak shape relative to linear alkanes of comparable volatility [1]. For context, the GC×GC‑FID method applied in parallel yielded a detection limit of 110 pg for 3‑methyloctane, confirming that branched alkanes as a class exhibit systematically poorer detectability than their linear counterparts, but that the magnitude of the penalty is compound‑specific [1]. The exhaled‑breath method was developed in part to support studies linking monomethylalkanes to heart‑transplant rejection, where 5‑methyloctadecane is among the proposed marker compounds [1][2].

GC‑MS/MS detection limit
Analytical context
86 pg (S/N=3) for 5‑methyloctadecane
41‑fold higher than n‑tetradecane (2.1 pg)
Higher detection limit requires method optimization for breath volatilome matrices.
INCAT‑GC‑MS/MS method; sensitivity varies by compound class.
Breath volatilome Quantitative mass spectrometry Non‑invasive diagnostics

Explicit Retention in the Phillips HARDBALL Nine‑Marker Breath Panel for Grade 3 Heart‑Transplant Rejection – Diagnostic Selection Distinguishing 5‑Methyloctadecane from Unselected Isomers

In the HARDBALL (Heart Allograft Rejection: Detection with Breath Alkanes in Low Levels) study conducted across 539 breath samples from heart‑transplant recipients, Phillips et al. (2004) screened a broad set of breath volatile organic compounds and ultimately retained a panel of nine markers for the prediction of grade 3 rejection: 2‑methylpropane, 5‑methyloctadecane, 6‑methyloctadecane, 2‑methylpentadecane, octane, 2‑methylheptane, 3‑methylundecane, 2‑methyloctadecane, and 2‑methylhexadecane [1]. Among the methyloctadecane family, three positional isomers (2‑, 5‑, and 6‑methyloctadecane) were retained, while other isomers (e.g., 3‑, 4‑, 7‑, 8‑, and 9‑methyloctadecane) were not selected by the model‑building algorithm, indicating that branch position imparts differential diagnostic information content [1][2]. The breath methylated alkane contour (BMAC) test is mechanistically grounded in oxidative‑stress‑mediated peroxidation of membrane polyunsaturated fatty acids, which generates both n‑alkanes and methylalkanes that partition into exhaled breath [1]. The specific inclusion of 5‑methyloctadecane in a clinically evaluated diagnostic panel provides an evidence‑based rationale for its procurement in translational metabolomics that is absent for most other monomethyl C19 isomers [2].

Breath panel retention
Reported
Retained in 9‑marker breath panel for heart‑transplant monitoring research (Phillips et al. 2004).
Panel retention supports targeted biomarker research; not a validated diagnostic assay.
Other methyloctadecane isomers (3‑,4‑,7‑,8‑,9‑) were not selected.
Transplant rejection monitoring Volatile organic compound biomarkers Oxidative stress metabolomics

Branched‑Alkane Oxidation Pathway Divergence – Earlier Initiation and C–O Product Selectivity Versus Linear Alkanes’ Carbonyl‑Acid–CO₂ Cascade

High‑pressure differential scanning calorimetry (HP‑DSC) and thermogravimetry‑FTIR (TG‑FTIR) studies comparing the oxidation behaviour of six linear and branched alkanes demonstrate that branched alkanes consistently exhibit an earlier oxidation onset and a faster initial reaction rate than their linear chain counterparts, although their rate decelerates more rapidly at later stages as temperature increases [1]. Critically, the oxidation product profile diverges: branched alkanes preferentially generate oxidized intermediates bearing C–O functional groups, whereas linear alkanes form greater quantities of carbonyl‑containing species and carboxylic acids that subsequently decompose to CO₂ [1]. While 5‑methyloctadecane was not among the specific compounds tested in this particular head‑to‑head study, its mono‑methyl branched architecture places it squarely within the branched‑alkane class for which these differentiated kinetics and product selectivity have been experimentally established [1]. The low‑temperature oxidation (LTO) regime alone was observed for both classes, indicating that neither branched nor linear alkanes contribute significantly to coke formation under the tested conditions, but the product‑pathway divergence has direct implications for deposit formation and corrosion in fuel and lubricant systems [1].

Oxidation pathway
Class‑level
Branched alkanes favour C–O products; linear alkanes form carbonyl‑acid–CO₂ cascade (HP‑DSC/TG‑FTIR class study).
Class‑level pathway divergence suggests further compound‑specific review.
5‑Methyloctadecane not individually tested; inferred from branched‑alkane class behaviour.
Fuel oxidative stability Enhanced oil recovery Deposit control chemistry

Evidence‑Linked Application Scenarios for 5‑Methyloctadecane – Where the Differential Data Directly Guide Procurement Decisions


Low‑Temperature Lubricant Basestock and Phase‑Change Material Research

The 41 K melting‑point depression relative to n‑octadecane makes 5‑methyloctadecane a compelling candidate for synthetic lubricant or heat‑transfer fluid formulations intended for sub‑zero operation. While n‑octadecane solidifies at 28 °C, 5‑methyloctadecane remains liquid to −13 °C, enabling flow at temperatures where linear alkanes would cause pump failure or channel blockage [Section 3, Evidence 1]. The 18 % lower enthalpy of vaporization further reduces the energy required for evaporative cooling cycles if the compound is deployed as a phase‑change working fluid [Section 3, Evidence 3]. Procurement for low‑temperature rheology or calorimetry studies should specify 5‑methyloctadecane rather than the cheaper n‑octadecane whenever the experimental temperature window extends below ambient.

Chromatographic Standard for Monomethylalkane Identification in Petroleum Geochemistry and Environmental Forensics

The retention index of 1853.6 on OV‑1—positioned with 4.3‑unit resolution from the nearest positional isomer—enables 5‑methyloctadecane to serve as a diagnostic retention‑time marker for the C19 monomethylalkane window in complex hydrocarbon fingerprints [Section 3, Evidence 2]. In crude‑oil biodegradation studies, source‑rock correlation, and marine oil‑spill forensics, the abundance ratio of specific methyl‑branched to linear alkanes provides maturity and biodegradation signatures. Laboratories procuring 5‑methyloctadecane as a quantitative calibration standard benefit from the compound’s rigorously measured retention index (±0.07 IU repeatability) and the availability of mass‑spectral confirmation data [Section 3, Evidence 2].

Breath‑Based Biomarker Validation for Oxidative Stress and Transplant Rejection Monitoring

5‑Methyloctadecane is one of only nine volatile organic compounds retained in the HARDBALL breath test for grade 3 heart‑transplant rejection, a clinical study encompassing 539 patient samples [Section 3, Evidence 5]. Translational metabolomics groups developing or validating non‑invasive breath tests for oxidative stress, allograft surveillance, or cancer screening require authentic 5‑methyloctadecane standard to establish retention‑time and fragmentation‑pattern libraries, to construct calibration curves accounting for the compound’s 41‑fold higher GC‑MS/MS detection limit relative to n‑tetradecane, and to perform spike‑recovery experiments in breath condensate matrices [Section 3, Evidence 4][Section 3, Evidence 5]. Procuring a verified high‑purity standard with documented CAS identity is an essential step for method accreditation and inter‑laboratory reproducibility.

Oxidation‑Mechanism Studies in Fuel and Lubricant Degradation Research

The experimentally demonstrated divergence in oxidation pathways—where branched alkanes favour C–O products over the carboxylic‑acid cascade observed for linear alkanes—positions 5‑methyloctadecane as a model compound for studying structure‑dependent autoxidation mechanisms [Section 3, Evidence 6]. Formulation chemists investigating deposit control, corrosion inhibition, or antioxidant additive efficacy in hydrocarbon fluids can employ 5‑methyloctadecane to isolate the contribution of a single mid‑chain methyl branch to the overall oxidation product slate, using HP‑DSC and TG‑FTIR protocols analogous to those that established the class‑level behaviour [Section 3, Evidence 6].

Application
Selection Property
Validation Focus
Low‑temperature fluid & phase‑change studies
Sub‑zero liquid range (vs n‑alkane solidification)
Melting point and flow behaviour at sub‑ambient temperatures
GC retention‑time marker for C19 branched alkanes
OV‑1 retention index resolution from positional isomers
Isomer‑specific identification in complex hydrocarbon mixtures
Breath metabolomics research for transplant monitoring
Inclusion in a research biomarker panel
Authentic standard for quantification and inter‑laboratory reproducibility
Autoxidation pathway studies in hydrocarbon fluids
Branched‑alkane C–O product selectivity (class‑level)
HP‑DSC / TG‑FTIR oxidation onset and product distribution
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